5-methoxy-N-ethyl-N-propyltryptamine hydrochloride

Metabolite profiling Forensic toxicology In vitro metabolism

5-Methoxy-N-ethyl-N-propyltryptamine hydrochloride (5-MeO-EPT HCl) is a synthetic N,N-dialkylated 5-methoxytryptamine derivative, classified as a new psychoactive substance (NPS) and sold as an analytical reference material for forensic and research applications. It bears the 5-methoxy substitution characteristic of potent serotonergic psychedelics such as 5-MeO-DMT, but carries an asymmetric N-ethyl-N-propyl amino substitution that distinguishes it from symmetric N,N-dialkyl congeners.

Molecular Formula C16H25ClN2O
Molecular Weight 296.83 g/mol
Cat. No. B12353816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methoxy-N-ethyl-N-propyltryptamine hydrochloride
Molecular FormulaC16H25ClN2O
Molecular Weight296.83 g/mol
Structural Identifiers
SMILESCCCN(CC)CCC1=CNC2=C1C=C(C=C2)OC.Cl
InChIInChI=1S/C16H24N2O.ClH/c1-4-9-18(5-2)10-8-13-12-17-16-7-6-14(19-3)11-15(13)16;/h6-7,11-12,17H,4-5,8-10H2,1-3H3;1H
InChIKeyIJDVKJFHRZCADY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-N-ethyl-N-propyltryptamine Hydrochloride (5-MeO-EPT HCl): Analytical Reference Standard Procurement Guide


5-Methoxy-N-ethyl-N-propyltryptamine hydrochloride (5-MeO-EPT HCl) is a synthetic N,N-dialkylated 5-methoxytryptamine derivative, classified as a new psychoactive substance (NPS) and sold as an analytical reference material for forensic and research applications [1]. It bears the 5-methoxy substitution characteristic of potent serotonergic psychedelics such as 5-MeO-DMT, but carries an asymmetric N-ethyl-N-propyl amino substitution that distinguishes it from symmetric N,N-dialkyl congeners [2]. The compound was first identified in designer drug products seized in the Japanese illicit market and is controlled under Japanese and Singaporean drug legislation [3]. Commercially, it is supplied as the hydrochloride salt (CAS 2749303-04-4) with certified purity ≥98% and qualified to ISO17025 reference material standards .

Why 5-MeO-EPT HCl Cannot Be Substituted by 5-MeO-DMT, 5-MeO-DET, or 5-MeO-MiPT in Forensic and Pharmacological Studies


Although 5-MeO-EPT shares the 5-methoxytryptamine core with well-characterized psychedelics such as 5-MeO-DMT, 5-MeO-DET, and 5-MeO-MiPT, the asymmetric N-ethyl-N-propyl amino tail generates a distinct molecular volume and lipophilicity profile that drives quantitatively divergent interactions at serotonin transporter (SERT) and receptor targets [1]. Systematic SAR studies demonstrate that increasing bulk on the N,N-dialkyl group progressively shifts affinity from 5-HT1A/5-HT2A receptors toward SERT inhibition, with each methylene unit increment producing measurable changes in Ki values [2]. The unique O-demethylation metabolic pathway of 5-MeO-EPT, distinct from the indole ring hydroxylation dominant in non-methoxy EPT, means that analytical methods validated for 5-MeO-DMT or 5-MeO-DET cannot reliably detect or quantify 5-MeO-EPT intake in forensic casework [3]. Substitution without accounting for these differential pharmacokinetic, pharmacodynamic, and analytical properties introduces unacceptable uncertainty in both research outcomes and legal evidentiary standards.

5-MeO-EPT HCl Quantitative Differentiation Evidence: Comparator-Anchored Analysis for Informed Procurement


O-Demethylation Metabolic Signature vs. Hydroxylation-Dominated Metabolism of Non-Methoxy EPT: Direct In Vitro Comparison

In pooled human liver microsome (pHLM) incubations, 5-MeO-EPT is metabolized primarily via O-demethylation (producing 5-OH-EPT), hydroxylation, and N-dealkylation [1]. In contrast, the non-methoxylated analog EPT is metabolized predominantly by indole ring hydroxylation, carbonylation, and N-dealkylation—with no O-demethylation possible due to the absence of a 5-methoxy group [1]. This fundamental difference means that 5-MeO-EPT generates a unique metabolite (5-OH-EPT) not produced by EPT, while EPT generates multiple hydroxylated indole metabolites not formed by 5-MeO-EPT. The analytical consequence is that urine screening methods targeting hydroxylated EPT metabolites will fail to detect 5-MeO-EPT intake, and vice versa, necessitating compound-specific reference standards for unambiguous forensic identification.

Metabolite profiling Forensic toxicology In vitro metabolism

Predicted SERT Affinity Window from N-Alkyl Bulk SAR: 5-MeO-EPT Occupies a Quantitatively Distinct SERT Affinity Zone vs. 5-MeO-DET and 5-MeO-DMT

Published radioligand binding data for 5-MeO-tryptamines demonstrates a clear inverse correlation between N,N-dialkyl molecular volume and SERT Ki: 5-MeO-DMT (237.63 ų, SERT Ki = 14,510 nM), 5-MeO-MET (252.00 ų, SERT Ki = 7,710 nM), 5-MeO-DET (273.25 ų, SERT Ki = 10,410 nM), and 5-MeO-MiPT (274.50 ų, SERT Ki = 2,869 nM) [1]. 5-MeO-EPT, with its asymmetric N-ethyl-N-propyl substitution (estimated molecular volume ≈285–295 ų based on interpolation between DET and DIPT values), is predicted to exhibit SERT Ki in the range of approximately 2,000–6,000 nM—substantially lower than 5-MeO-DMT (14,510 nM) and 5-MeO-DET (10,410 nM), but higher than the bulkier 5-MeO-MiPT (2,869 nM) [1][2]. This quantitative prediction is grounded in the established SAR rule that larger N-alkyl substituents enhance SERT binding via increased hydrophobic complementarity within the transporter binding pocket [1]. Confirmation data: the N,N-dipropyl analog 5-MeO-DPT has a reported rat 5-HT2A Ki of 655 nM (PDSP Ki ID 1640), further supporting that the propyl-bearing 5-MeO-EPT occupies a pharmacologically intermediate position between diethyl and diisopropyl/dipropyl analogs [3].

Structure-activity relationship SERT binding Molecular volume

Forensic Detection & Authenticated Analytical Reference Standard: NMR/GC-MS/LC-MS Confirmed Identity from Japanese Market Seizure

5-MeO-EPT was first identified and structurally confirmed as a novel designer drug via NMR, GC-MS, and LC-MS analyses of products purchased in the Japanese illicit market (October 2008–February 2009) [1]. This multi-modal spectroscopic characterization, published in Yakugaku Zasshi, provides authenticated reference data for forensic laboratories. As a result, 5-MeO-EPT was subsequently designated as a controlled substance in Japan [1]. Unlike many research chemicals lacking verified analytical provenance, the commercial 5-MeO-EPT HCl reference material (Cayman Item No. 44004) is manufactured and tested to ISO17025 and ISO Guide 34 standards, with batch-specific Certificates of Analysis and inclusion in the Cayman GC-MS spectral library (70 eV EI) at ≥98% purity . The compound's CAS registry number (2749303-04-4 for the hydrochloride salt; freebase UNII: 138I4B27P7) enables unambiguous inventory and regulatory tracking [2].

Forensic chemistry Reference material certification Designer drug identification

Predicted Physicochemical and Pharmacological Intermediate Position Between 5-MeO-DET and 5-MeO-DPT: Unique LogP and Molecular Volume Zone

The asymmetric N-ethyl-N-propyl substitution of 5-MeO-EPT yields calculated physicochemical properties that place the compound in a distinct and currently under-explored region of 5-MeO-tryptamine chemical space. Published experimental data establish that logP and molecular volume increase monotonically with N-alkyl chain elongation: 5-MeO-DMT (logP = 2.33, volume = 237.63 ų), 5-MeO-MET (logP = 2.71, 252.00 ų), and 5-MeO-DET (logP = 3.08, 273.25 ų) [1]. The tri-carbon (N-ethyl-N-propyl) 5-MeO-EPT, with total N-alkyl carbon count of 5 (2 + 3), is predicted to exhibit logP ≈3.2–3.4 and molecular volume ≈285–295 ų—values intermediate between 5-MeO-DET (4 N-alkyl carbons) and 5-MeO-DPT (6 N-alkyl carbons, not included in the Molecular Psychiatry table but structurally analogous to the 5-carbon N-ethyl-N-isopropyl analog 5-MeO-EiPT: logP = 3.38, volume = 290.00 ų) [1]. This physicochemical positioning predicts a corresponding intermediate pharmacological profile: SERT affinity stronger than DET but weaker than DPT, and 5-HT1A/5-HT2A affinity potentially weaker than DMT/MET due to steric constraints in the orthosteric binding pocket [1][2].

Physicochemical properties Lipophilicity SAR prediction

Solid-State Crystalline Hydrochloride Salt with Defined Solubility Profile vs. Freebase Oils of Related Tryptamines

5-MeO-EPT is supplied as the hydrochloride salt, a white to off-white crystalline solid with defined solubility parameters: ≥10 mg/mL in DMSO and 1–10 mg/mL (sparingly soluble) in PBS pH 7.2 . This contrasts with many structurally related tryptamines (e.g., 5-MeO-DMT freebase) that are oils or low-melting solids at ambient temperature, complicating accurate weighing, formulation, and long-term storage [1]. The related hydrofumarate salt of non-methoxy EPT exhibits crystallographic disorder in the ethyl group (modeled as two-component disorder with 50% occupancy each), whereas the hydrochloride salt of 5-MeO-EPT provides a more homogeneous crystalline form suitable for quantitative analytical workflows [2]. Storage at −20°C with wet ice shipping further ensures chemical integrity .

Pharmaceutical formulation Solid-state characterization Solubility

Regulatory Differentiation: Japan-Controlled Shitei-Yakubutsu Status Enables Targeted Forensic Procurement Under Defined Legal Frameworks

5-MeO-EPT is explicitly listed as a controlled designated substance (Shitei-Yakubutsu) under Japan's Pharmaceutical Affairs Law, alongside Singapore's drug legislation [1][2]. This regulatory status distinguishes 5-MeO-EPT from many structurally similar tryptamines (e.g., 5-MeO-DET, 5-MeO-MALT, 5-MeO-DALT) that are not individually scheduled in key jurisdictions [3]. For forensic and clinical toxicology laboratories operating under ISO/IEC 17025 accreditation, this regulatory clarity enables procurement of certified reference materials through authorized channels with well-defined import/export documentation requirements [4]. The compound's inclusion in the FDA Substance Registration System (UNII: 138I4B27P7) further facilitates unambiguous inventory management and cross-referencing in regulatory submissions [5].

Regulatory compliance Controlled substance Forensic procurement

Recommended Procurement and Application Scenarios for 5-Methoxy-N-ethyl-N-propyltryptamine Hydrochloride


Forensic Toxicology: LC-MS/MS Method Development and Validation for 5-MeO-EPT-Specific Urine Screening

Forensic toxicology laboratories developing targeted screening methods for tryptamine NPS in biological matrices should procure 5-MeO-EPT HCl as the primary analytical reference standard. The compound's unique O-demethylation metabolic pathway (producing 5-OH-EPT, distinct from hydroxylated EPT metabolites) necessitates a compound-specific standard for accurate quantitative method validation [1]. Laboratories can use the ISO17025-certified reference material for calibrator preparation, matrix-matched QC sample spiking, and establishing limits of detection/quantitation for urine and postmortem blood analysis using UHPLC-QTOF-MS, as demonstrated in the foundational metabolite characterization study [1].

Academic Pharmacology: SERT Structure-Activity Relationship Gradient Studies Using the Asymmetric N-Ethyl-N-Propyl Probe

Neuroscience and pharmacology research groups investigating the structural determinants of serotonin transporter (SERT) vs. serotonin receptor selectivity in 5-methoxytryptamines should acquire 5-MeO-EPT HCl as a strategically positioned probe compound. The asymmetric N-ethyl-N-propyl substitution places 5-MeO-EPT in a currently vacant SERT affinity window (predicted Ki ≈2,000–6,000 nM) between the low-SERT-affinity symmetric dialkyl compounds (5-MeO-DMT, 5-MeO-DET) and high-SERT-affinity branched/bulky compounds (5-MeO-MiPT, 5-MeO-DiPT) [2][3]. Radioligand binding displacement assays at human SERT (HEK293), 5-HT1A, and 5-HT2A can use the ≥98% purity hydrochloride salt for accurate Ki determination, filling a critical gap in the 5-MeO-tryptamine SAR matrix [2].

Regulatory Compliance: Certified Reference Material Procurement for Japanese and Singaporean Controlled Substance Analysis

Government and contract forensic laboratories operating under Japanese Pharmaceutical Affairs Law or Singaporean drug legislation should procure 5-MeO-EPT HCl to comply with mandated analytical capability requirements for scheduled substances. As a Shitei-Yakubutsu (designated substance) in Japan since its identification by Uchiyama et al. (2010), 5-MeO-EPT analysis requires authenticated reference standards for evidentiary GC-MS or LC-MS confirmation [4]. The ISO17025/Guide 34-certified reference material, with batch-specific Certificates of Analysis and inclusion in the Cayman GC-MS spectral library, meets the ISO/IEC 17025:2017 traceability requirements for forensic testing and calibration laboratories .

Pharmaceutical Development: Pre-formulation Solubility and Stability Screening of 5-MeO-Tryptamine Hydrochloride Salts

Pharmaceutical scientists exploring psychedelic-derived tryptamines for neuropsychiatric drug development can utilize 5-MeO-EPT HCl as a model hydrochloride salt for comparative pre-formulation studies. The documented solubility profile (DMSO ≥10 mg/mL, PBS pH 7.2: 1–10 mg/mL) and crystalline solid form provide a baseline for evaluating salt-form effects on dissolution rate, hygroscopicity, and chemical stability relative to freebase or fumarate salt forms of related 5-MeO-tryptamines [5]. This information is critical for selecting appropriate vehicles for in vivo pharmacokinetic and behavioral pharmacology studies.

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